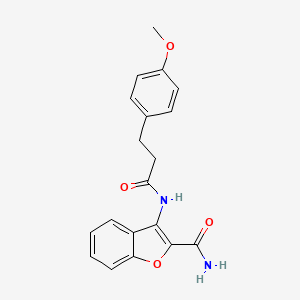

3-(3-(4-甲氧苯基)丙酰胺)苯并呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-(3-(4-Methoxyphenyl)propanamido)benzofuran-2-carboxamide” is a benzofuran derivative . Benzofuran derivatives are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . A benzofuran-β-alaninamide based chemosensor, similar to the compound , was designed and synthesized for selective detection of Fe3+ ions .Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

The compound “3-(3-(4-Methoxyphenyl)propanamido)benzofuran-2-carboxamide” has been studied for its binding ability towards Fe3+ ions in DMSO/H2O solution . The probe exhibits an excellent “turn-on” fluorescence enhancement at 424 nm with an excitation wavelength of 290 nm .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary widely. For example, the quantum yield was determined to be 0.248 for a similar compound and 0.447 for the iron complex .科学研究应用

合成与抗炎应用

已经合成了源自苯并呋喃的化合物,如(4-甲氧基或4,8-二甲氧基)-3-甲基-N-(6-氧代-2-硫代-1,2,3,6-四氢-嘧啶-4-基)苯并[1,2-b:5,4-b’]二呋喃-2-甲酰胺,并评估了它们作为抗炎和镇痛剂的潜力。这些化合物显示出对环氧合酶-1/2 (COX-1/2) 活性的显着抑制作用,以及与双氯芬酸钠等标准药物相当的镇痛和抗炎作用。该研究突出了苯并呋喃衍生物在开发针对炎症相关疾病的新型治疗剂方面的潜力(Abu‐Hashem, Al-Hussain, & Zaki, 2020)。

抗菌和抗氧化特性

合成了新的3-(甘氨酰胺)-苯并呋喃-2-甲酰胺和3-(β-丙氨酰胺)-苯并呋喃-2-甲酰胺衍生物,并对其抗菌、抗炎和DPPH自由基清除活性进行了表征和评估。这些化合物表现出广泛的生物活性,包括显着的抗菌和抗氧化特性,表明它们作为先导化合物开发针对感染和氧化应激相关疾病的新疗法的潜力(Lavanya, Sribalan, & Padmini, 2017)。

神经保护和抗氧化作用

合成了一系列新型7-甲氧基-N-(取代苯基)苯并呋喃-2-甲酰胺衍生物,并评估了它们的神经保护和抗氧化活性。这些化合物对NMDA诱导的兴奋性神经元细胞损伤表现出相当大的保护作用,并表现出有效的ROS清除和抗氧化活性。这项研究支持苯并呋喃衍生物作为神经保护剂的潜在用途,为治疗神经退行性疾病提供了一种有希望的方法(Cho et al., 2015)。

超分子化学和材料科学

苯并呋喃衍生物N,N',N''-三(2-甲氧基乙基)苯-1,3,5-三甲酰胺表现出一种新颖的自组装模式,形成一个被氢键三重螺旋网络包围的π堆叠。这种独特的超分子结构可以为新材料的设计提供见解,包括在柱状液晶和其他先进材料科学应用中的潜在应用(Lightfoot, Mair, Pritchard, & Warren, 1999)。

抗血小板聚集活性

合成了4-甲氧基-3-芳基酰胺-N-(取代苯基)苯甲酰胺衍生物,并评估了它们的抗血小板聚集活性。该系列中的化合物对腺苷二磷酸(ADP)和花生四烯酸(AA)诱导的血小板聚集表现出显着的抑制作用,突出了它们作为新型抗血小板剂的潜力,具有较低的细胞毒性和较高的功效,这可能导致更安全、更有效的预防血栓事件的治疗方法(Liu, Chen, Qiu, & Zhang, 2019)。

作用机制

Target of Action

The primary target of 3-(3-(4-Methoxyphenyl)propanamido)benzofuran-2-carboxamide is Fe3+ ions . This compound has been designed and synthesized for the selective detection of Fe3+ ions .

Mode of Action

The compound interacts with its target, the Fe3+ ions, through a binding process. The binding ability of the compound towards Fe3+ ions has been studied in a DMSO/H2O solution . The compound exhibits an excellent “turn-on” fluorescence enhancement at 424 nm with an excitation wavelength of 290 nm when it binds to Fe3+ ions .

Result of Action

The result of the compound’s action is a significant fluorescence enhancement, which can be used for the detection of Fe3+ ions . The quantum yield was determined to be 0.248 for the compound and 0.447 for the iron complex .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as the solvent used. For instance, the compound’s binding ability towards Fe3+ ions has been studied in a DMSO/H2O solution . The compound’s performance may vary in different environments.

未来方向

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research will likely continue to explore the diverse pharmacological activities of these compounds and their potential applications as drugs.

属性

IUPAC Name |

3-[3-(4-methoxyphenyl)propanoylamino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-24-13-9-6-12(7-10-13)8-11-16(22)21-17-14-4-2-3-5-15(14)25-18(17)19(20)23/h2-7,9-10H,8,11H2,1H3,(H2,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJZOMBQXDZOSMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(4-Methoxyphenyl)propanamido)benzofuran-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2882308.png)

![N-([2,3'-bifuran]-5-ylmethyl)-3,3,3-trifluoropropane-1-sulfonamide](/img/structure/B2882309.png)

![6-[(Methylsulfanyl)methyl]-2-sulfanyl-4-pyrimidinol](/img/structure/B2882310.png)

![3-(2-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2882313.png)

![Tert-butyl 3-(2-aminopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2882320.png)

![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2882324.png)